4-(Benzo[d][1,3]dioxol-5-yl)-6-bromopyrimidine
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Overview
Description
4-(Benzo[d][1,3]dioxol-5-yl)-6-bromopyrimidine is a chemical compound that features a bromopyrimidine core with a benzo[d][1,3]dioxole moiety attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d][1,3]dioxol-5-yl)-6-bromopyrimidine typically involves the bromination of a pyrimidine derivative followed by the introduction of the benzo[d][1,3]dioxole group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane (DCM). The reaction is usually carried out at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[d][1,3]dioxol-5-yl)-6-bromopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-(Benzo[d][1,3]dioxol-5-yl)-6-bromopyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antiviral drugs.
Materials Science: The compound is utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-yl)-6-bromopyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The benzo[d][1,3]dioxole moiety can enhance binding affinity and specificity to the target, while the bromopyrimidine core can facilitate cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine: Shares the benzo[d][1,3]dioxole moiety but differs in the core structure.
1-(Benzo[d][1,3]dioxol-5-yl)-3-N-fused heteroaryl indoles: Contains a similar benzo[d][1,3]dioxole group but with an indole core.
Uniqueness
4-(Benzo[d][1,3]dioxol-5-yl)-6-bromopyrimidine is unique due to its specific combination of the benzo[d][1,3]dioxole and bromopyrimidine moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing novel therapeutic agents and advanced materials .
Properties
Molecular Formula |
C11H7BrN2O2 |
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Molecular Weight |
279.09 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-bromopyrimidine |
InChI |
InChI=1S/C11H7BrN2O2/c12-11-4-8(13-5-14-11)7-1-2-9-10(3-7)16-6-15-9/h1-5H,6H2 |
InChI Key |
SCBDIHKZDINTFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NC=N3)Br |
Origin of Product |
United States |
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